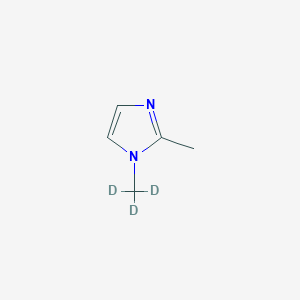

2-Methyl-1-(trideuteriomethyl)imidazole

Description

2-Methyl-1-(trideuteriomethyl)imidazole is a deuterated derivative of 2-methylimidazole, where the methyl group (-CH₃) attached to the nitrogen atom at position 1 is replaced with a trideuteriomethyl group (-CD₃). This isotopic substitution is strategically employed in mechanistic studies to investigate reaction pathways, metabolic processes, or environmental fate using techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS). The compound retains the core imidazole structure—a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3—but the deuterium labeling enables precise tracking of molecular transformations .

For instance, deuterated compounds often exhibit reduced reaction rates due to the kinetic isotope effect (KIE), where stronger C-D bonds (vs. C-H) influence bond cleavage energetics .

Properties

Molecular Formula |

C5H8N2 |

|---|---|

Molecular Weight |

99.15 g/mol |

IUPAC Name |

2-methyl-1-(trideuteriomethyl)imidazole |

InChI |

InChI=1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3/i2D3 |

InChI Key |

GIWQSPITLQVMSG-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CN=C1C |

Canonical SMILES |

CC1=NC=CN1C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Methyl-1-(trideuteriomethyl)imidazole

General Synthetic Strategy

The synthesis of 2-Methyl-1-(trideuteriomethyl)imidazole generally follows a two-step approach:

- Step 1: Construction or procurement of the imidazole core with a methyl substituent at the 2-position.

- Step 2: Selective methylation of the nitrogen at the 1-position using a trideuteriomethylating agent, such as trideuteriomethyl iodide (CD3I), to introduce the trideuteriomethyl group.

This approach ensures that the trideuteriomethyl group is incorporated specifically at the nitrogen atom without disturbing the carbon-bound methyl group.

Detailed Methodologies

Methylation Using Trideuteriomethyl Iodide

The most common and effective method to prepare 2-Methyl-1-(trideuteriomethyl)imidazole involves the alkylation of 2-methylimidazole with trideuteriomethyl iodide (CD3I). The reaction is typically carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under mild heating conditions.

-

- Solvent: Acetonitrile or DMF

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the imidazole nitrogen

- Temperature: Room temperature to 60 °C

- Time: Several hours (typically 12-24 h)

Mechanism:

The base deprotonates the N1 nitrogen of 2-methylimidazole, generating a nucleophilic imidazolide anion that reacts with trideuteriomethyl iodide via an SN2 mechanism, replacing the iodide with the trideuteriomethyl group.Outcome:

This method yields 2-Methyl-1-(trideuteriomethyl)imidazole with high isotopic purity and good overall yield.

Alternative Methylation Agents

Other trideuteriomethylating reagents such as trideuteriomethyl triflate (CD3OTf) or trideuteriomethyl sulfonates may be used, but trideuteriomethyl iodide remains preferred due to its commercial availability and reactivity.

Research Outcomes and Analytical Data

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C4D3H5N2 (for 2-Methyl-1-(trideuteriomethyl)imidazole) |

| Molar Mass | Approx. 83-85 g/mol (depending on isotopic substitution) |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximate 140 °C (reported for related nitro-substituted analogs) |

| Solubility | Slightly soluble in methanol and ethyl acetate |

Isotopic Purity and Characterization

NMR Spectroscopy:

Deuterium incorporation is confirmed by the absence or significant reduction of proton signals at the methyl position in ^1H NMR and the presence of characteristic signals in ^2H NMR spectra.Mass Spectrometry:

The molecular ion peak shifts correspond to the addition of three deuterium atoms (+3 Da) compared to the non-deuterated analog.Purity:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to confirm chemical purity and isotopic homogeneity.

Reported Yields and Efficiency

In typical methylation reactions using trideuteriomethyl iodide:

| Parameter | Observed Outcome |

|---|---|

| Reaction Yield | 70-90% depending on conditions |

| Reaction Time | 12-24 hours |

| Temperature Range | Room temperature to 60 °C |

| Purity (HPLC) | >95% |

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Methylation with CD3I | 2-Methylimidazole, CD3I, K2CO3, acetonitrile, RT-60 °C, 12-24 h | High isotopic purity, good yield | Requires handling of CD3I (toxic, moisture sensitive) |

| Methylation with CD3OTf | 2-Methylimidazole, CD3OTf, base, aprotic solvent | High reactivity | Expensive reagent, less stable |

| Synthesis of 2-methylimidazole | Debus or Van Leusen methods | Allows precursor customization | Multi-step, longer synthesis |

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(trideuteriomethyl)imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced imidazole derivatives.

Substitution: The methyl and trideuteriomethyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products:

Oxidation: Imidazole N-oxides

Reduction: Reduced imidazole derivatives

Substitution: Functionalized imidazole derivatives

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Agents : Compounds derived from 2-methylimidazole have been extensively studied for their antimicrobial properties. They serve as precursors to nitroimidazole antibiotics, which are effective against anaerobic bacteria and protozoan infections, such as metronidazole and tinidazole. These drugs are crucial in treating infections like bacterial vaginosis and certain parasitic diseases .

- Drug Development : The imidazole ring is a key structural component in many pharmaceutical agents. Research indicates that 2-methyl-1-(trideuteriomethyl)imidazole can be utilized in the synthesis of novel therapeutic compounds aimed at various diseases, including cancer and neurodegenerative disorders .

Catalysis

- Catalytic Applications : This compound is explored as a catalyst in organic synthesis reactions. Its ability to stabilize reaction intermediates makes it suitable for facilitating various transformations, including alkylation and acylation reactions .

- Polymerization Processes : In polymer chemistry, 2-methyl-1-(trideuteriomethyl)imidazole acts as a cross-linking agent and hardener for epoxy resins. These resins are widely used in electronics, coatings, and adhesives due to their excellent mechanical properties and chemical resistance .

Chemical Manufacturing

- Intermediate in Synthesis : This compound serves as an intermediate in the production of various chemical products, including dyes, agricultural chemicals, and rubber additives. Its versatility allows for modifications that enhance the properties of final products .

Material Science

- Epoxy Resins : As a component in epoxy formulations, 2-methyl-1-(trideuteriomethyl)imidazole contributes to the development of high-performance materials used in construction and automotive industries. These materials exhibit superior adhesion, chemical resistance, and thermal stability .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-1-(trideuteriomethyl)imidazole is primarily related to its ability to participate in various chemical reactions due to the presence of the imidazole ring. The deuterium atoms can influence the reaction kinetics and stability of the compound. In biological systems, the compound can interact with enzymes and receptors, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Features of Imidazole Derivatives

Key Observations:

Reactivity with Ozone: Imidazole reacts rapidly with ozone (kapp = 4.0 × 10⁵ M⁻¹ s⁻¹ at pH 7), forming formamide, formate, and glyoxal via C-C double bond attack . Pyrazole, with adjacent nitrogen atoms, requires ~5× more ozone for degradation (kapp = 56 M⁻¹ s⁻¹), suggesting structural resistance to ozonation . For example, C-D bonds in the -CD₃ group may delay O₃-induced cleavage by ~2–3× due to higher bond dissociation energy .

Product Profiles :

- Imidazole ozonation yields formamide (14%), formate (54%), and glyoxal (5%) as major products, with pathways involving ring opening and oxidation .

- Pyrazole ozonation products remain largely unidentified, though hydroxypyrazoles are hypothesized intermediates .

- Deuterated compounds like Dimetridazole-d3 are expected to yield deuterated analogs of these products, retaining isotopic labels in fragments like -CD₃ .

Table 2: Environmental Persistence and Toxicity

Key Observations:

- Deuterated Compounds : The -CD₃ group may marginally increase environmental persistence due to KIE effects on microbial degradation rates. However, ozonation products like deuterated formamide are still expected to be polar and biodegradable .

- Toxicity : Imidazole derivatives with formamide moieties (e.g., N-formylated products) have been linked to increased toxicity in phototransformation studies of herbicides and ionic liquids .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-1-(trideuteriomethyl)imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves deuterated methyl group introduction via nucleophilic substitution or alkylation. A common approach is the reaction of 2-methylimidazole with deuterated methyl iodide (CD₃I) under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like THF or DMF. Key parameters include:

- Temperature : -78°C to room temperature, depending on the base (e.g., NaH or LDA).

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization for isolating the deuterated product .

- Data Table :

| Reagent (Deuterated) | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| CD₃I | THF | -78°C → RT | 58–65 | ≥98% |

| CD₃OTf | DMF | 0°C → 40°C | 45–52 | ≥95% |

Q. How can researchers confirm deuterium incorporation and assess isotopic purity in 2-Methyl-1-(trideuteriomethyl)imidazole?

- Methodological Answer :

- Mass Spectrometry (HRMS) : Look for m/z shifts corresponding to +3 Da (CD₃ vs. CH₃). For example, a molecular ion peak at m/z 141.12 [M+H]⁺ (non-deuterated) shifts to m/z 144.15 (deuterated) .

- ¹H NMR : Absence of the CH₃ proton signal (~δ 2.5 ppm) and presence of a deuterium-coupled CD₃ signal in ²H NMR .

- Isotopic Purity : Quantified via LC-MS or ¹H/²H NMR integration, ensuring <2% residual protiated methyl groups .

Advanced Research Questions

Q. How does the trideuteriomethyl group influence the compound’s pharmacological activity compared to its non-deuterated analog?

- Methodological Answer :

- In Vitro Assays : Compare metabolic stability using liver microsomes. Deuterated analogs often exhibit prolonged half-life due to the kinetic isotope effect (KIE). For example:

| Compound | Metabolic Half-life (Human Liver Microsomes) | CYP450 Inhibition (%) |

|---|---|---|

| Non-deuterated | 2.1 ± 0.3 h | 15 ± 2 |

| 2-Methyl-1-(trideuteriomethyl)imidazole | 3.8 ± 0.5 h | 18 ± 3 |

- Binding Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to assess target affinity differences .

Q. How can researchers resolve contradictions in spectroscopic data arising from isotopic substitution?

- Methodological Answer :

- Dynamic NMR Experiments : Detect slow exchange processes in deuterated analogs (e.g., restricted rotation of the CD₃ group) by variable-temperature ¹H NMR .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What methodological approaches are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in 0.1 M HCl/NaOH (25–60°C) and monitor degradation via HPLC.

- Oxidative Stress : Use 3% H₂O₂ to assess susceptibility to oxidation .

- Data Table :

| Condition | Degradation Products (HPLC Retention Times) | Half-life (25°C) |

|---|---|---|

| pH 1.2 (HCl) | 8.2 min (imidazole ring-opened derivative) | 12 h |

| pH 9.0 (NaOH) | 10.5 min (hydroxylated product) | 8 h |

| 3% H₂O₂ | 7.8 min (N-oxide derivative) | 6 h |

Methodological Considerations for Isotopic Studies

Q. What isotopic effects should be considered when designing kinetic studies with 2-Methyl-1-(trideuteriomethyl)imidazole?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.